8-(Dimethylamino)adenosine 5'-(dihydrogen phosphate)

Glycosidic conformation Nucleotide probe design Syn/anti equilibrium

8-(Dimethylamino)adenosine 5'-(dihydrogen phosphate) (8-DMA-AMP) is a synthetically modified adenosine monophosphate (AMP) analog bearing a tertiary dimethylamino group at the purine C8 position. This substitution forces the nucleoside into a predominantly syn glycosidic conformation, in contrast to the anti conformation adopted by natural AMP and most other 8-substituted adenine nucleotides.

Molecular Formula C12H19N6O7P
Molecular Weight 390.29 g/mol
CAS No. 61370-74-9
Cat. No. B12930916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Dimethylamino)adenosine 5'-(dihydrogen phosphate)
CAS61370-74-9
Molecular FormulaC12H19N6O7P
Molecular Weight390.29 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N
InChIInChI=1S/C12H19N6O7P/c1-17(2)12-16-6-9(13)14-4-15-10(6)18(12)11-8(20)7(19)5(25-11)3-24-26(21,22)23/h4-5,7-8,11,19-20H,3H2,1-2H3,(H2,13,14,15)(H2,21,22,23)/t5-,7-,8-,11-/m1/s1
InChIKeyQKYLSMRNAMURSH-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Dimethylamino)adenosine 5'-(dihydrogen phosphate) (CAS 61370-74-9): A Syn-Biased Nucleotide Probe for Dehydrogenase Mechanistic Studies


8-(Dimethylamino)adenosine 5'-(dihydrogen phosphate) (8-DMA-AMP) is a synthetically modified adenosine monophosphate (AMP) analog bearing a tertiary dimethylamino group at the purine C8 position [1]. This substitution forces the nucleoside into a predominantly syn glycosidic conformation, in contrast to the anti conformation adopted by natural AMP and most other 8-substituted adenine nucleotides [1]. First prepared as part of a series of 8-alkylaminoadenyl nucleotides designed to probe the conformational requirements of NAD(H)-dependent dehydrogenases, 8-DMA-AMP serves as a conformational probe and a versatile precursor for synthesizing modified dinucleotide coenzymes with altered enzyme-binding properties [2].

Why 8-(Dimethylamino)adenosine 5'-(dihydrogen phosphate) Cannot Be Replaced by Unmodified AMP or Mono-Alkylamino Congeners in Conformation-Sensitive Assays


Substituting 8-(Dimethylamino)adenosine 5'-(dihydrogen phosphate) with natural adenosine 5'-monophosphate (AMP) or less substituted 8-alkylamino analogs fundamentally alters the glycosidic conformational landscape of the nucleotide probe. While AMP, 8-amino-AMP, and 8-methylamino-AMP all adopt a preferential anti conformation about the glycosidic bond, 8-DMA-AMP exists predominantly in the syn form due to steric constraints imposed by the tertiary dimethylamino group [1]. This conformational switch has direct consequences: in reduced nicotinamide adenine dinucleotide (NADH) analogs, the 8-dimethylamino modification confers significantly tighter binding to multiple dehydrogenases compared to the native anti-configured coenzyme [2]. Generic substitution with unmodified AMP or primary/secondary amine analogs would therefore yield misleading results in studies designed to interrogate the role of adenine glycosyl conformation in enzyme-coenzyme recognition.

Quantitative Differentiation Evidence for 8-(Dimethylamino)adenosine 5'-(dihydrogen phosphate) Versus Structural Analogs


Syn Glycosidic Conformation: A Binary ON/OFF Distinction from 8-Amino-AMP and 8-Methylamino-AMP

8-DMA-AMP is the only compound in the 8-alkylaminoadenylic acid series that adopts a predominantly syn conformation about the glycosidic bond. Natural AMP, 8-amino-AMP, and 8-methylamino-AMP all preferentially adopt the anti arrangement [1]. This binary conformational distinction—syn vs. anti—is determined by 1H-NMR paramagnetic relaxation studies and nuclear Overhauser enhancement measurements that directly quantify the rotational preference about the glycosidic bond [1].

Glycosidic conformation Nucleotide probe design Syn/anti equilibrium

Acidic Depurination Rate Elevated 429-Fold Relative to Adenosine: Implications for Controlled Release and Stability Protocols

The parent nucleoside, 8-dimethylaminoadenosine, depurinates 429-fold faster than adenosine under acidic conditions, a rate dramatically exceeding that of 8-aminoadenosine (2.7-fold) and 8-methylaminoadenosine (2-fold) [1]. This extreme acid lability is attributed to the tertiary amine's effect on the protonation equilibrium at N1 versus N7: 96% N1H+ for 8-dimethylamino vs. 66% N1H+ for 8-amino [1]. While this data is for the nucleoside, the 5'-phosphate ester is expected to exhibit a qualitatively similar, if not identical, glycosidic bond lability profile, making acid-triggered cleavage a controllable feature unique to this analog.

Nucleoside stability Depurination kinetics Acid-labile probes

Tighter Enzyme Binding of 8-Dimethylamino-NADH vs. Native NADH at Beef Heart Lactate Dehydrogenase

When incorporated into reduced nicotinamide adenine dinucleotide (NADH), the 8-dimethylamino modification produces a coenzyme analog (N[(CH₃)₂N-A]DH) that binds beef heart lactate dehydrogenase with a dissociation constant (Kd) of approximately 0.30–0.29 µM, approximately 3-fold tighter than native NADH (Kd ≈ 0.95 µM) and 1.7-fold tighter than the 8-methylamino analog (Kd ≈ 0.50–0.52 µM) [1]. This enhanced binding is associated with the syn conformation of the adenine ring, which is uniquely accessible through the 8-dimethylamino and 8-bromo substituents [1].

Dehydrogenase coenzyme Binding affinity NADH analog

PCILO-Computed χCN = 300° Local Minimum: A Conformational Feature Absent in 8-Amino-AMP

Quantum mechanical PCILO calculations reveal that 8-DMA-AMP possesses a unique local energy minimum at χCN = 300° (anti conformation), in addition to its global syn minimum [1]. This secondary minimum is not observed for 8-amino-AMP, which exclusively favors anti [1]. The χCN = 300° minimum is predicted to become populated when the nucleotide is bound to lactate dehydrogenase apoenzyme, suggesting that 8-DMA-AMP can undergo enzyme-induced conformational switching—a property absent in the less substituted analogs [1].

Conformational energy landscape Molecular orbital calculation Enzyme-induced conformational switching

Highest-Value Application Scenarios for 8-(Dimethylamino)adenosine 5'-(dihydrogen phosphate) Based on Verified Differentiation Evidence


Conformational Probe for Dehydrogenase Nucleotide-Binding Site Architecture

Deploy 8-DMA-AMP as a competitive inhibitor (vs. NADH) in chicken muscle lactate dehydrogenase assays to interrogate whether the enzyme's adenine-binding pocket accommodates syn-configured nucleotides. The Ki values for 8-DMA-AMP, 8-methylamino-AMP, and 8-amino-AMP are comparable [1], enabling the investigator to attribute any differential kinetic effects specifically to glycosidic conformation rather than binding affinity differences.

Precursor for High-Affinity NADH Analog Synthesis in Dehydrogenase Mechanistic Studies

Use 8-DMA-AMP as the adenyl monophosphate building block for enzymatic or chemical synthesis of reduced nicotinamide 8-(dimethylamino)adenine dinucleotide. The resulting coenzyme analog exhibits ~3-fold tighter binding to beef heart lactate dehydrogenase (Kd ≈ 0.30 µM vs. ~0.95 µM for native NADH) [2], enabling sensitive protein fluorescence titration experiments at sub-micromolar enzyme concentrations.

Acid-Labile Nucleotide for Controlled-Release or pH-Gated Experimental Systems

Exploit the 429-fold enhanced acidic depurination rate of the 8-dimethylamino modification [3] to design pH-sensitive nucleotide delivery systems or acid-quenchable enzymatic assays. The extreme acid lability—unique among the 8-alkylamino series—allows complete glycosidic cleavage under mildly acidic conditions where unmodified AMP and mono-alkylamino analogs remain intact.

Induced-Fit Conformational Switching Studies in Nucleotide-Binding Proteins

Utilize the computationally predicted χCN = 300° local minimum of 8-DMA-AMP [4] to investigate whether target proteins can stabilize the normally unfavored anti conformer upon binding. Comparison of experimental binding data with the PCILO-calculated energy landscape provides a structure-based framework for interpreting enzyme-induced conformational selection.

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